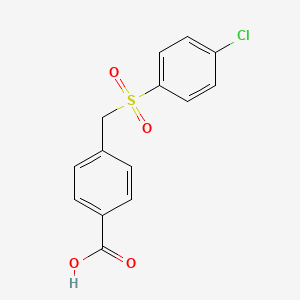
4-(((4-Chlorophenyl)sulfonyl)methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-chlorophenyl)sulfonylmethyl]benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a sulfonylmethyl group attached to a 4-chlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)sulfonylmethyl]benzoic acid typically involves the sulfonylation of 4-chlorobenzyl chloride with benzoic acid derivatives. A common method includes the reaction of 4-chlorobenzyl chloride with sodium sulfite to form 4-chlorobenzyl sulfonic acid, which is then coupled with benzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of 4-[(4-chlorophenyl)sulfonylmethyl]benzoic acid may involve large-scale sulfonylation reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorophenyl)sulfonylmethyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The chlorophenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as nitrating agents or halogenating agents in the presence of catalysts.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
4-[(4-chlorophenyl)sulfonylmethyl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)sulfonylmethyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonylmethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorophenyl ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-bromophenyl)sulfonylmethyl]benzoic acid
- 4-[(4-fluorophenyl)sulfonylmethyl]benzoic acid
- 4-[(4-methylphenyl)sulfonylmethyl]benzoic acid
Uniqueness
4-[(4-chlorophenyl)sulfonylmethyl]benzoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The electron-withdrawing effect of the chlorine atom can enhance the compound’s stability and its ability to participate in specific chemical reactions.
Biological Activity
4-(((4-Chlorophenyl)sulfonyl)methyl)benzoic acid, also known as 4-chloro-4'-carboxydiphenyl sulfone, is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. Its molecular formula is C₁₃H₉ClO₄S, and it has a molecular weight of approximately 296.726 g/mol. This article explores its biological activities, mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoic acid core substituted with a sulfonyl group and a chlorophenyl moiety, which contributes to its unique chemical properties and potential biological activities. The structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits notable antimicrobial and anticancer properties. The following table summarizes its biological activities based on various studies:
| Activity Type | Target Organisms/Cells | Effectiveness |
|---|---|---|
| Antimicrobial | Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) | Moderate to strong activity |
| Antifungal | Candida albicans | Effective in vitro |
| Anticancer | Cancer cell lines | Induction of apoptosis observed |
| Antibiofilm | Biofilm-forming bacteria | Moderate activity against biofilms |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Disruption of Cell Functions : The compound may interfere with microbial cell wall synthesis or function, leading to cell lysis.
- Apoptosis Induction : In cancer cells, it has been observed to trigger apoptotic pathways, contributing to reduced cell viability.
- Biofilm Inhibition : It shows potential in inhibiting biofilm formation by certain bacterial strains, which is crucial for treating chronic infections.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Starting Material Preparation : Synthesis begins with the chlorosulfonation of benzoic acid derivatives.
- Formation of Sulfonyl Group : The introduction of the sulfonyl group is achieved using reagents like chlorosulfonic acid.
- Final Coupling Reaction : The final product is obtained through coupling reactions involving chlorophenyl derivatives.
Case Studies and Research Findings
- Antimicrobial Evaluation :
- In Vitro Toxicity Assessments :
- Docking Studies :
Properties
CAS No. |
110046-39-4 |
|---|---|
Molecular Formula |
C14H11ClO4S |
Molecular Weight |
310.8 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)sulfonylmethyl]benzoic acid |
InChI |
InChI=1S/C14H11ClO4S/c15-12-5-7-13(8-6-12)20(18,19)9-10-1-3-11(4-2-10)14(16)17/h1-8H,9H2,(H,16,17) |
InChI Key |
LNVKAVDVFIOEEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















